

Application of 4-Di-10-ASP in Studying Organic Cation Transporters

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Compound of Interest

Compound Name: 4-Di-10-ASP

Cat. No.: B1147751

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Organic cation transporters (OCTs) are a family of polyspecific transporters crucial for the absorption, distribution, and excretion of a wide range of endogenous and exogenous organic cations, including many therapeutic drugs. Understanding the function and inhibition of these transporters is of significant interest in pharmacology and drug development. This document provides detailed application notes and protocols for the use of the fluorescent probe **4-Di-10-ASP** and its more commonly used analog, 4-Di-1-ASP (also known as ASP+), in the characterization of OCTs.

Clarification of Probes: **4-Di-10-ASP** vs. 4-Di-1-ASP (ASP+)

It is important to distinguish between two structurally related fluorescent probes:

- **4-Di-10-ASP** (4-(4-(didecylamino)styryl)-N-methylpyridinium iodide): This molecule is a lipophilic tracer primarily used for staining phospholipid membranes. Its long alkyl chains favor its incorporation into lipid bilayers.
- 4-Di-1-ASP or ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide): This probe is a well-established substrate for various organic cation transporters, including OCT1, OCT2,

and OCT3. Its transport into cells is mediated by these transporters, making it a valuable tool for functional studies.

Given the context of studying organic cation transporters, this document will focus on the application of 4-Di-1-ASP (ASP+), as it is the relevant tool for assessing transporter activity.

Principle of the Assay

The fluorescent dye 4-Di-1-ASP (ASP+) is a cationic molecule that is a substrate for OCTs. Upon transport into the cell, the fluorescence of ASP+ can be measured, providing a direct readout of transporter activity. This fluorescence-based assay offers a non-radioactive, sensitive, and high-throughput method to study OCT function, screen for inhibitors, and investigate drug-drug interactions.

Data Presentation

Table 1: Physicochemical and Spectral Properties of 4-Di-1-ASP (ASP+)

Property	Value
Chemical Name	4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide
Molecular Formula	C ₁₆ H ₁₉ IN ₂
Molecular Weight	366.24 g/mol
Excitation (λ _{ex})	~475 nm
Emission (λ _{em})	~606 nm

Table 2: Kinetic Parameters of 4-Di-1-ASP (ASP+) Uptake by Organic Cation Transporters

Transporter/Cell Line	K _m (μM)	V _{max}	Reference
hOCT1	Not specified	Not specified	
hOCT2	Not specified	Not specified	
hOCT3 (HEK-293 cells)	33.3	Not specified	[1]
A549 cells (endogenous OCTs)	12.5 ± 4.0 and 456.9 ± 164.5	Not specified	[2]
BeWo cells (low-affinity, non-OCT mediated)	580 ± 110	97 ± 9 nmol/mg protein/30 min	[1][3]

Table 3: Inhibitors of OCT3-Mediated 4-Di-1-ASP (ASP+) Uptake

A high-throughput screen of 2556 compounds identified 210 molecules that inhibit OCT3-mediated uptake of 2 μM 4-Di-1-ASP by 50% or more at a concentration of 20 μM.[1] While specific IC₅₀ values for all these compounds are not detailed, this study provides a valuable resource for identifying potential OCT3 inhibitors. For specific, well-characterized inhibitors, it is recommended to perform dose-response experiments to determine their IC₅₀ values.

Experimental Protocols

Protocol 1: Preparation of 4-Di-1-ASP (ASP+) Stock Solution

- Dissolve 4-Di-1-ASP powder in sterile, nuclease-free water to prepare a stock solution (e.g., 2 mM).
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Storage:
 - For short-term storage (up to 1 month), store at -20°C, protected from light.

- For long-term storage (up to 6 months), store at -80°C, protected from light.

Protocol 2: Cell-Based 4-Di-1-ASP (ASP+) Uptake Assay for OCT Activity

This protocol is designed for cells cultured in a 96-well plate format, suitable for high-throughput screening.

Materials:

- Cells stably expressing the OCT of interest (e.g., HEK-293-hOCT1, -hOCT2, or -hOCT3) or cells with endogenous OCT expression.
- Wild-type cells (not expressing the transporter) as a negative control.
- Krebs-Ringer-Henseleit (KRH) buffer or Hank's Balanced Salt Solution (HBSS).
- 4-Di-1-ASP (ASP+) stock solution.
- Known OCT inhibitor (e.g., corticosterone for OCT3, decynium-22 for pan-OCT inhibition) for determining non-specific uptake.
- 1% Sodium Dodecyl Sulfate (SDS) lysis buffer.
- Fluorescence microplate reader.

Procedure:

- **Cell Seeding:** Seed cells in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment.
- **Acclimation:** On the day of the assay, remove the culture medium and wash the cells once with pre-warmed KRH or HBSS buffer. Add 100 µL of the same buffer to each well and let the cells acclimate for 10-20 minutes at 37°C.
- **Inhibitor Pre-incubation (for inhibitor screening):**
 - Prepare serial dilutions of the test compounds (inhibitors) in the assay buffer.

- Remove the acclimation buffer and add 50 μ L of the inhibitor solution to the respective wells.
- For control wells, add 50 μ L of buffer (for total uptake) or a known inhibitor at a high concentration (for non-specific uptake).
- Incubate for 10-30 minutes at 37°C.
- ASP+ Uptake:
 - Prepare the ASP+ working solution in the assay buffer at a concentration twice the final desired concentration (e.g., if the final concentration is 2 μ M, prepare a 4 μ M solution).
 - Add 50 μ L of the ASP+ working solution to each well (this will result in a 1:1 dilution with the existing buffer/inhibitor solution).
 - Incubate for a predetermined time (e.g., 2-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically for the specific cell line and transporter.^[1]
- Termination of Uptake:
 - Aspirate the ASP+ containing solution from all wells.
 - Immediately wash the cells three times with 200 μ L of ice-cold KRH or HBSS buffer to stop the transport process. To further reduce background, the wash buffer can be supplemented with a high concentration of a known inhibitor (e.g., 50 μ M corticosterone).^[1]
- Cell Lysis: Add 100 μ L of 1% SDS lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell lysis.
- Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~475 nm and emission at ~606 nm.

Protocol 3: Fluorescence Microscopy of 4-Di-1-ASP (ASP+) Uptake

This protocol allows for the visualization of OCT activity at the single-cell level.

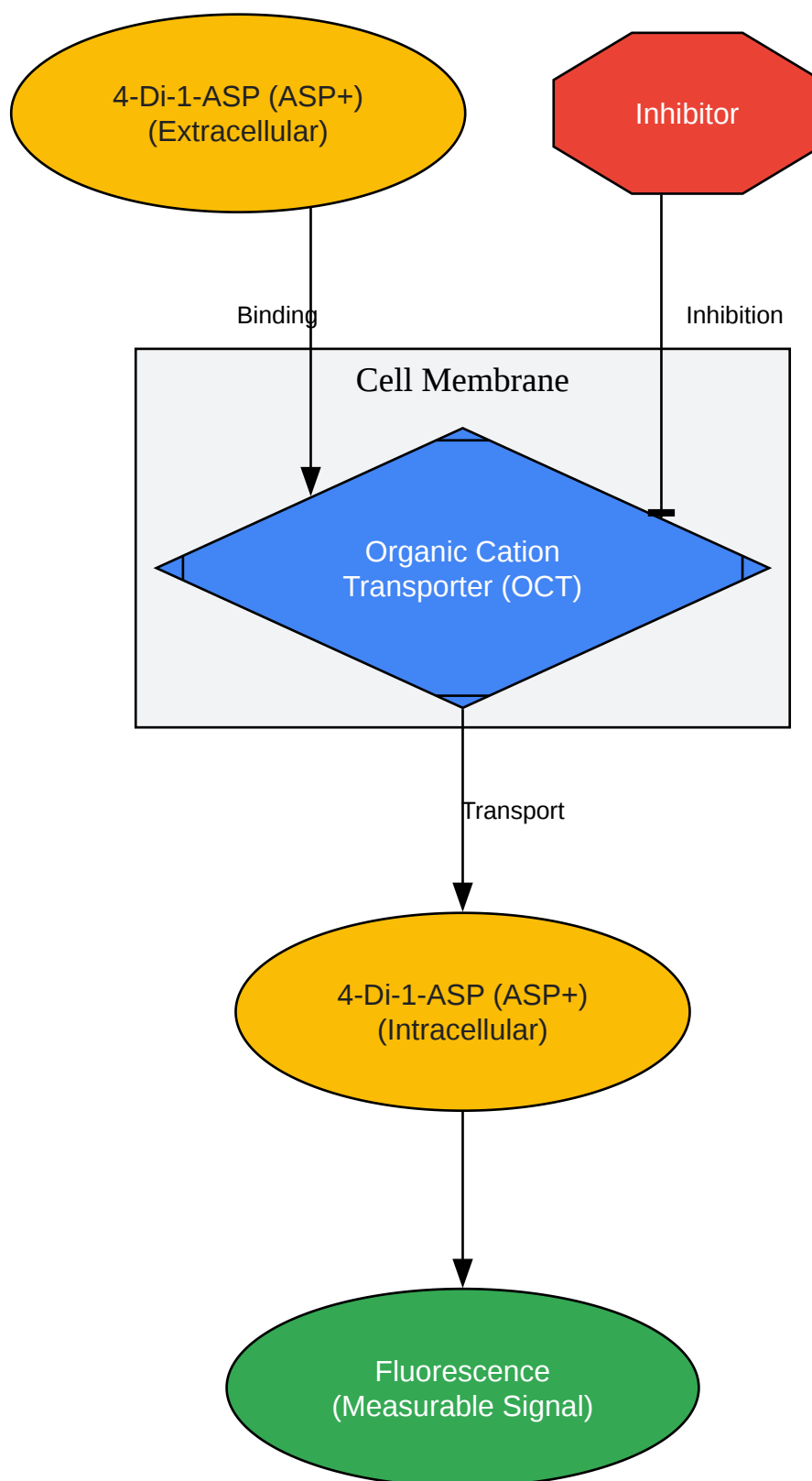
Materials:

- Cells grown on glass coverslips or in imaging-compatible plates.
- Assay buffer (KRH or HBSS).
- 4-Di-1-ASP (ASP+) stock solution.
- Confocal or wide-field fluorescence microscope with appropriate filter sets.

Procedure:

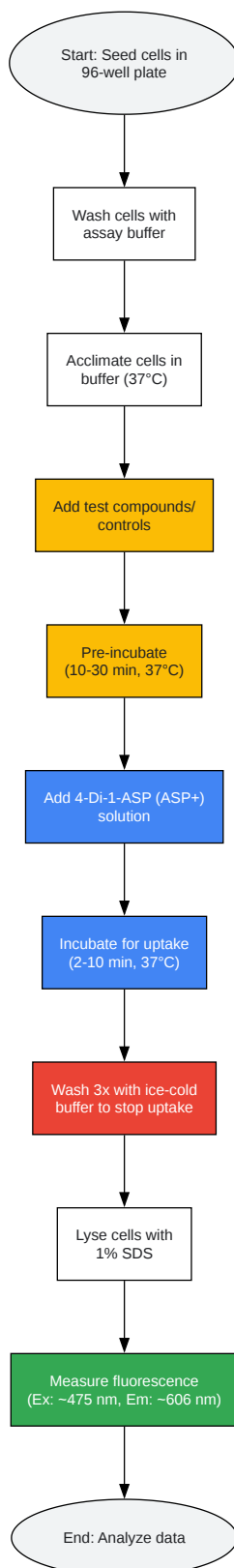
- Cell Culture: Plate cells on coverslips or in an imaging dish and allow them to adhere and grow.
- Staining:
 - Wash the cells with pre-warmed assay buffer.
 - Prepare a working solution of 4-Di-1-ASP in the assay buffer at the desired final concentration (e.g., 1-10 μ M).
 - Incubate the cells with the ASP+ solution for 5-15 minutes at 37°C.
- Imaging:
 - For live-cell imaging, mount the coverslip on a microscope slide with a drop of assay buffer or image directly in the imaging dish.
 - Observe the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for ASP+ (~475 nm and ~606 nm, respectively).
 - To confirm transporter-mediated uptake, pre-incubate a parallel set of cells with a known OCT inhibitor before adding ASP+. A significant reduction in intracellular fluorescence would indicate specific uptake.

Visualizations



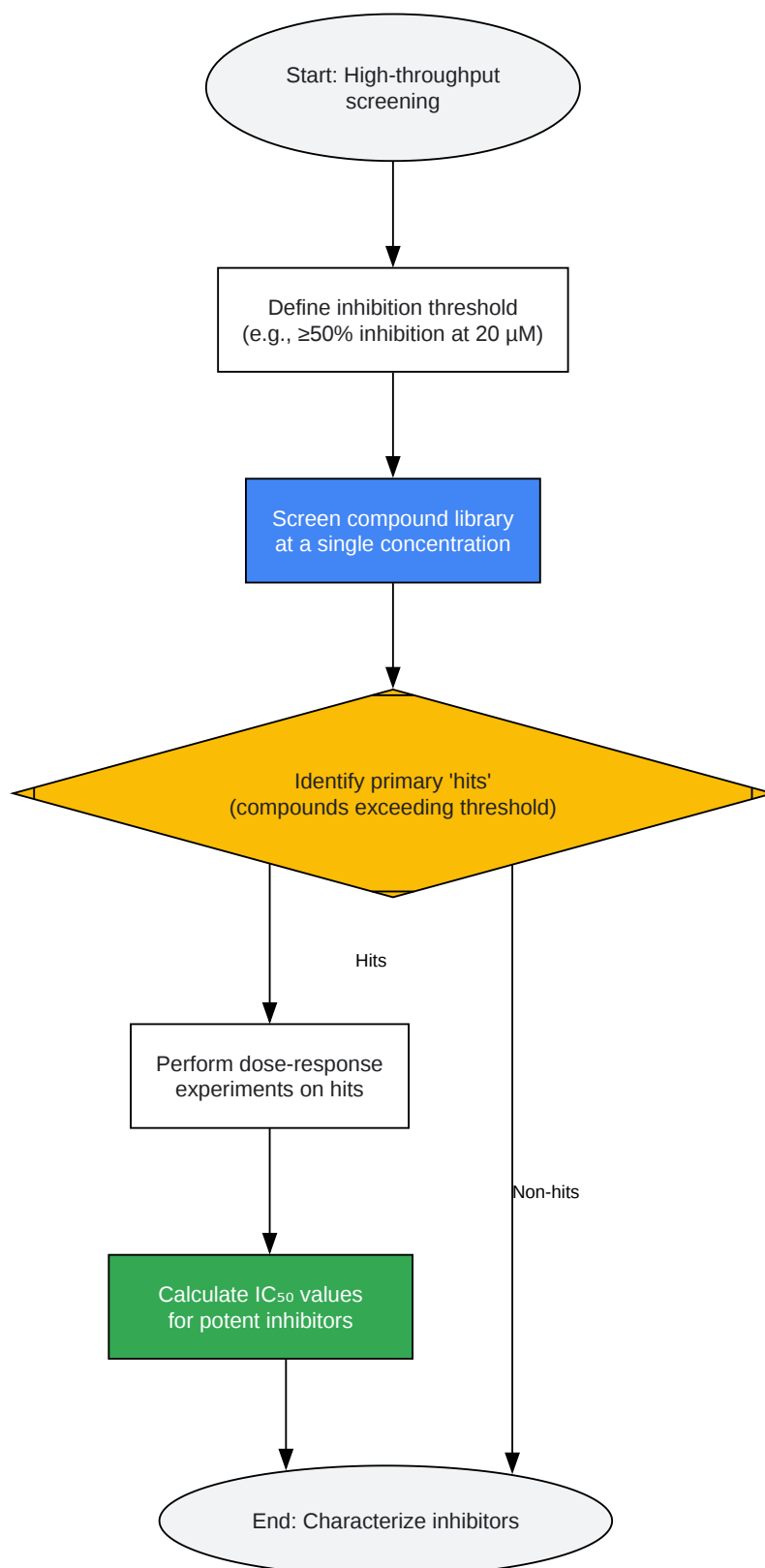
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Caption: Mechanism of 4-Di-1-ASP (ASP+) uptake via OCTs.



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Caption: Experimental workflow for a 4-Di-1-ASP uptake assay.



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Caption: Logical workflow for inhibitor screening using 4-Di-1-ASP.

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References

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